2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S/c1-7(2)4-10-6-9-11-5-8(3)12-9/h5,7,10H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNJIHNGQZTHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects. For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks.
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways, leading to a range of downstream effects. For example, some thiazole compounds have been found to activate or inhibit biochemical pathways and enzymes, stimulate or block receptors in biological systems.
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Action Environment
The physical properties of thiazole compounds, such as their solubility in various solvents, may influence their action in different environments.
Biological Activity
The compound 2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride , with a molecular formula of and a molecular weight of approximately 184.3 g/mol, is a thiazole derivative known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a thiazole ring that contributes to its unique properties. The thiazole ring allows for effective π-electron delocalization, enhancing the compound's reactivity and interaction with biological targets. The methyl substitution at the nitrogen atom introduces steric effects that may influence its pharmacological profile.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.3 g/mol |
| CAS Number | 920481-51-2 |
| Chemical Class | Thiazole derivative |
Antimicrobial Activity
Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess moderate to good antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi. Minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:
| Bacterial/Fungal Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that the thiazole moiety contributes significantly to the antimicrobial efficacy of the compound .
The biological activity of thiazole derivatives often involves interference with cellular processes such as DNA replication and protein synthesis. The interaction with specific enzymes or receptors can lead to apoptosis in cancer cells or inhibition of bacterial growth through disruption of metabolic pathways .
Therapeutic Applications
Due to its promising biological activity, this compound has potential applications in several therapeutic areas:
- Antimicrobial Agents : Effective against various pathogens.
- Cancer Therapy : Potential role in targeting specific cancer cell mechanisms.
- Agricultural Chemicals : Use in developing pesticides or fungicides due to its antifungal properties.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of thiazole derivatives demonstrated that compounds similar to this compound showed significant activity against resistant strains of bacteria, suggesting their utility in treating infections caused by multidrug-resistant organisms .
Case Study 2: Cancer Cell Studies
In vitro studies have indicated that thiazole derivatives can induce apoptosis in cancer cells by disrupting mitotic processes through inhibition of specific kinases involved in cell division. This mechanism has been observed in centrosome-amplified human cancer cells treated with related compounds, leading to multipolar spindle formation and subsequent cell death .
Scientific Research Applications
Research indicates that compounds containing thiazole rings exhibit diverse biological activities, including:
- Antimicrobial : Effective against various bacteria and fungi.
- Antitumor : Potential role in cancer treatment by inducing apoptosis in cancer cells.
- Neuroprotective : May offer protective effects in neurodegenerative diseases.
Antimicrobial Agents
The compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Minimum inhibitory concentration (MIC) values for related compounds have been reported:
| Bacterial/Fungal Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that the thiazole moiety contributes significantly to the antimicrobial efficacy of the compound.
Cancer Therapy
In vitro studies have indicated that thiazole derivatives can induce apoptosis in cancer cells by disrupting mitotic processes through inhibition of specific kinases involved in cell division. This mechanism has been observed in centrosome-amplified human cancer cells treated with related compounds, leading to multipolar spindle formation and subsequent cell death.
Agricultural Chemicals
Due to its antifungal properties, this compound may be utilized in developing pesticides or fungicides, showcasing its versatility beyond medicinal applications.
Case Study 1: Antimicrobial Efficacy
A study on the antimicrobial efficacy of thiazole derivatives demonstrated that compounds similar to this one showed significant activity against resistant strains of bacteria, suggesting their utility in treating infections caused by multidrug-resistant organisms.
Case Study 2: Cancer Cell Studies
In vitro studies indicated that thiazole derivatives could induce apoptosis in cancer cells by disrupting mitotic processes through inhibition of specific kinases involved in cell division.
Comparison with Similar Compounds
Thiazole Derivatives with Varied Substituents
Key Observations :
Heterocycle Variants
Key Observations :
- Thiadiazole vs. Thiazole : Thiadiazole derivatives (e.g., ) exhibit higher aromaticity and altered metabolic stability but lack the methyl group’s steric effects.
- Electron-Withdrawing Groups : Chlorine/fluorine substituents (e.g., ) increase electronegativity, impacting solubility and reactivity compared to the target compound’s methyl group.
Physicochemical and Pharmacokinetic Properties
Key Insights :
Preparation Methods
Synthesis of the Thiazole Core
a. Formation of 1,3-Thiazol-5-ylmethyl Derivatives
The initial step involves constructing the 1,3-thiazole ring, which is fundamental to the target compound. A widely adopted route is the Hantzsch thiazole synthesis, which involves cyclization of α-haloketones with thioureas under controlled conditions.
- React α-haloketone with thiourea in a suitable solvent such as ethanol or acetic acid.
- Cyclization occurs at elevated temperatures (~80-120°C), yielding the 1,3-thiazol-5-ylmethyl scaffold.
| Reaction Parameter | Conditions | References |
|---|---|---|
| Solvent | Ethanol, acetic acid | , |
| Temperature | 80-120°C | |
| Time | 4-8 hours |
b. Functionalization of the Thiazole Ring
Substituents such as methyl groups at specific positions are introduced via alkylation or methylation using methylating agents like methyl iodide or dimethyl sulfate, often under basic conditions.
Alkylation with 5-Methyl-1,3-thiazol-2-ylmethyl Precursors
a. Synthesis of 5-Methyl-1,3-thiazol-2-ylmethyl Chlorides
- The key intermediate, 5-methyl-1,3-thiazol-2-ylmethyl chloride, can be prepared via chlorination of the corresponding alcohol or methylation followed by chlorination.
b. Alkylation of Propan-1-amine
- The amine precursor, propan-1-amine, is alkylated with the thiazolylmethyl chloride in the presence of a base such as triethylamine or sodium hydride.
- Reaction conditions typically involve an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at 0°C to room temperature.
| Parameter | Conditions | References |
|---|---|---|
| Solvent | Dichloromethane, THF | , |
| Base | Triethylamine, NaH | |
| Temperature | 0°C to RT | |
| Time | 12-24 hours |
Formation of the Dihydrochloride Salt
a. Quaternization and Salt Formation
- The free amine is treated with hydrogen chloride gas or hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol) to form the dihydrochloride salt.
- This step ensures the compound’s stability and facilitates purification.
- The dihydrochloride salt is isolated via filtration and recrystallized from solvents like ethanol or acetone to obtain high purity.
Purification and Characterization
- The final compound is purified through recrystallization, chromatography, or sublimation.
- Characterization involves NMR, MS, and melting point analysis to confirm structure and purity.
Data Table: Summary of Key Preparation Steps
Research Findings and Notes
- Patents such as US10351556B2 describe scalable processes involving the synthesis of thiazolylmethyl intermediates, emphasizing the importance of controlling reaction conditions to prevent side reactions and impurities.
- The use of protecting groups on amines and selective chlorination steps enhances yield and purity.
- Reaction optimization includes solvent choice, temperature control, and stoichiometry to maximize conversion and minimize by-products.
- Purification techniques like recrystallization from ethanol or chromatography are critical for obtaining pharmaceutical-grade compounds.
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction pH | 7.5–8.5 | Precipitate purity ↑ |
| Stirring time | 15–20 min | Intermediate formation ↑ |
| Recrystallization solvent | Ethanol/water (3:1) | Crystal quality ↑ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
